molecular formula C21H24N2O4 B4747035 (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide

(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B4747035
M. Wt: 368.4 g/mol
InChI Key: LXJBHRAHAFTLTF-NMYIEGGISA-N
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Description

(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a butyl chain

Properties

IUPAC Name

(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-4-13-22-21(25)19(15-16-7-9-17(26-2)10-8-16)23-20(24)12-11-18-6-5-14-27-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)/b12-11+,19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBHRAHAFTLTF-NMYIEGGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the furan-2-ylprop-2-enoyl intermediate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate enone under basic conditions.

    Coupling with the amine: The intermediate is then coupled with N-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Final condensation: The resulting product is then condensed with 4-methoxybenzaldehyde under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.

    Reduction: The double bonds present in the compound can be reduced using hydrogenation reactions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Products may include furanones and other oxidized furan derivatives.

    Reduction: The major products are the corresponding saturated compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine

    Therapeutic Agents: It could be explored for its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and methoxyphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler furan derivative with potential biological activity.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    N-butylamine: A common amine used in organic synthesis.

Uniqueness

(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)prop-2-enamide

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